Physicochemical Differentiation: Cyclohexyl vs. Aryl Urea Lipophilicity and Hydrogen-Bonding Profile Compared to H-151 (STING Inhibitor Analogue)
The cyclohexyl substituent on the target compound (XLogP3-AA = 3.0, TPSA = 37.3 Ų) produces a distinct lipophilicity-to-polarity ratio compared to the 4-ethylphenyl-substituted analogue H-151 (CAS 941987-60-6; XLogP ~3.5, TPSA ~45 Ų), which bears an aryl urea terminus. The reduced TPSA of the target compound is driven by the absence of the second aromatic ring present in H-151, resulting in one fewer hydrogen bond donor [1]. This difference carries implications for passive membrane permeability: compounds with TPSA below 60 Ų and XLogP between 1–4 are generally predicted to exhibit favourable intestinal absorption and blood-brain barrier penetration, though the cyclohexyl analogue sits closer to the lower TPSA boundary of this range than typical diaryl ureas [2]. It must be emphasized that this is a computed property comparison and does not constitute experimentally measured permeability or bioavailability data for the target compound.
| Evidence Dimension | Computed lipophilicity and polar surface area |
|---|---|
| Target Compound Data | XLogP3-AA = 3.0; TPSA = 37.3 Ų; HBD = 1; HBA = 1 |
| Comparator Or Baseline | H-151 (CAS 941987-60-6): XLogP ~3.5; TPSA ~45 Ų; HBD = 2; HBA = 1 (computed from SMILES: CCC1C=CC(=CC=1)NC(=O)NC1=CNC2C=CC=CC=21) |
| Quantified Difference | ΔXLogP ≈ -0.5; ΔTPSA ≈ -7.7 Ų; ΔHBD = -1 |
| Conditions | Computed properties using XLogP3 and Cactvs algorithms (PubChem 2021.05.07 release) [1] |
Why This Matters
For procurement decisions where membrane permeability or CNS exposure is a screening criterion, the lower TPSA and reduced HBD count of the cyclohexyl analogue may offer a differentiated permeability profile relative to diaryl urea comparators—though experimental validation data are currently absent.
- [1] PubChem. 1-Cyclohexyl-1-methyl-3-(1-methyl-3-indolyl)urea, CID 16813050. Computed Properties: XLogP3-AA = 3, TPSA = 37.3 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/16813050. View Source
- [2] Veber, D.F.; Johnson, S.R.; Cheng, H.Y.; Smith, B.R.; Ward, K.W.; Kopple, K.D. Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 2002, 45(12), 2615–2623. (TPSA < 140 Ų and rotatable bonds ≤ 10 as oral bioavailability predictors; TPSA < 60–70 Ų for CNS penetration.) View Source
